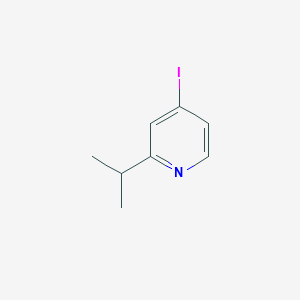
3-ethynyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-1H-1,2,4-triazole is a nitrogen-containing heterocyclic compound with a unique structure that includes an ethynyl group attached to the triazole ring. This compound is part of the broader class of triazoles, which are known for their stability and diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction, where an azide reacts with an alkyne under specific conditions to form the triazole ring. This reaction can be catalyzed by copper (CuAAC) or can proceed without a metal catalyst (metal-free synthesis) .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and microwave irradiation are some advanced techniques employed to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethynyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized under specific conditions to form different products.
Reduction: The triazole ring can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used under controlled conditions
Major Products: The major products formed from these reactions include various substituted triazoles, oxidized derivatives, and reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors
Industry: The compound finds applications in the development of new materials, such as polymers and dyes, due to its unique structural properties
Wirkmechanismus
The mechanism of action of 3-ethynyl-1H-1,2,4-triazole involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The ethynyl group can also participate in covalent bonding with target molecules, enhancing the compound’s efficacy .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Triazole: Another isomer of triazole with similar stability and applications but different reactivity due to the position of nitrogen atoms.
1,2,4-Triazole Derivatives: Compounds like 3-amino-1H-1,2,4-triazole and 3-methyl-1H-1,2,4-triazole share similar structural features but differ in their functional groups and specific applications
Uniqueness: 3-Ethynyl-1H-1,2,4-triazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and drug development .
Eigenschaften
Molekularformel |
C4H3N3 |
|---|---|
Molekulargewicht |
93.09 g/mol |
IUPAC-Name |
5-ethynyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C4H3N3/c1-2-4-5-3-6-7-4/h1,3H,(H,5,6,7) |
InChI-Schlüssel |
CVXKEBGELPNCFY-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=NC=NN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13497916.png)

![benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B13497926.png)


![1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13497939.png)




![Bicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13497972.png)

![3-Oxabicyclo[3.1.1]heptan-1-amine](/img/structure/B13497986.png)
